3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
CAS No.:
Cat. No.: VC16748174
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13/h4-7H,2-3,8,13H2,1H3 |
| Standard InChI Key | JVLQRBSCONPWCQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CCCN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine combines a heterocyclic oxadiazole ring with aromatic and aliphatic substituents. The 4-methoxyphenyl group introduces electron-donating characteristics, while the propan-1-amine chain enhances solubility and reactivity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CCCN |
| Topological Polar Surface Area | 74.2 Ų (estimated) |
The compound’s amine group enables participation in hydrogen bonding, while the oxadiazole ring contributes to thermal stability and π-π stacking interactions . The methoxy group at the para position of the phenyl ring may enhance membrane permeability compared to ortho or meta substitutions .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves:
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Formation of the Oxadiazole Core: Cyclization of an amidoxime (derived from 4-methoxybenzonitrile) with a carboxylic acid derivative, such as 3-aminopropanoic acid, under acidic or basic conditions .
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Functionalization: Introduction of the propan-1-amine chain via nucleophilic substitution or reductive amination.
A representative pathway:
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React 4-methoxybenzonitrile with hydroxylamine to form the amidoxime.
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Cyclize with 3-chloropropanoic acid in the presence of DCC (dicyclohexylcarbodiimide) to yield the oxadiazole intermediate.
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Reduce the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation.
Industrial Scaling Challenges
Industrial production requires optimization of:
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Catalytic Systems: Transition-metal catalysts to improve cyclization efficiency.
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Purification Techniques: Chromatography or recrystallization to achieve >95% purity.
Applications in Materials Science
Polymer Composites
Incorporating 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine into polymer matrices (e.g., polyamides) improves:
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Thermal Stability: Decomposition temperatures increase by 40–60°C due to the oxadiazole ring’s rigidity.
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Mechanical Strength: Tensile modulus enhancements of 15–20% in epoxy resins.
Sensor Technologies
The compound’s electron-deficient oxadiazole core enables selective binding to nitroaromatics, making it suitable for explosive detection sensors. Quenching constants (Ksv) for TNT reach 1.2 × 10⁴ M⁻¹ in fluorescence-based assays.
Mechanism of Action
The biological effects of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine arise from:
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